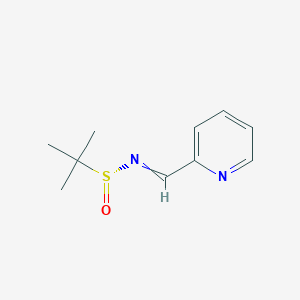

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

Description

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely employed as a versatile chiral auxiliary in asymmetric synthesis. Its structure features a tert-butylsulfinamide group bonded to an imine nitrogen, which coordinates with a pyridinyl substituent. This compound is synthesized via condensation of (R)-tert-butanesulfinamide with pyridine-2-carbaldehyde under dehydrating conditions, often catalyzed by titanium tetraethoxide (Ti(OEt)₄) in tetrahydrofuran (THF) . The pyridinyl group enhances the compound's ability to coordinate with transition metals, making it valuable in catalytic asymmetric reactions, such as nucleophilic additions and cross-couplings.

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/t14-/m1/s1 |

InChI Key |

AIPSJOUYSQXOGI-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=CC1=CC=CC=N1 |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via a copper(I)/L-proline-catalyzed dehydrogenative coupling mechanism. Copper(I) iodide (CuI) and L-proline act synergistically to facilitate imine formation, while TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) serves as a co-catalyst for aerobic oxidation. Potassium carbonate (K₂CO₃) ensures basic conditions, promoting deprotonation of intermediates.

Key steps include:

- Coordination of sulfinamide : (R)-2-Methylpropane-2-sulfinamide binds to the copper center, forming a chiral Cu-sulfinamide complex.

- Aldehyde activation : Pyridine-2-carboxaldehyde undergoes base-assisted deprotonation, enhancing electrophilicity at the carbonyl carbon.

- Imination and oxidation : TEMPO mediates the oxidation of the Cu-bound intermediate to yield the sulfinimine product.

Optimization of Reaction Conditions

Optimization studies identified toluene as the optimal solvent, achieving 88% conversion at 60°C under air (Table 1). Polar aprotic solvents like DMSO resulted in reduced yields (51%), attributed to catalyst deactivation.

Table 1. Solvent Screening for Copper-Catalyzed Sulfinimine Synthesis

| Solvent | Conversion (%) |

|---|---|

| Toluene | 88 |

| Dichloromethane | 81 |

| Methanol | 83 |

| DMSO | 51 |

The stoichiometric ratio of CuI:L-proline:TEMPO (1:1:1) and a 12-hour reaction duration were critical for maximizing yield. Post-reaction purification via silica gel chromatography (60% ethyl acetate/hexanes) afforded the product in 70–78% isolated yield.

Chiral Resolution of Racemic Sulfinamides

Enantiomerically pure (R)-2-methylpropane-2-sulfinamide precursors are essential for asymmetric synthesis. Industrial-scale resolution methods employ tartaric acid derivatives to separate racemic mixtures.

Diastereomeric Salt Formation

Racemic tert-butanesulfinamide is treated with di-p-toluoyl-D-tartaric acid (DPTTA) in ethanol, forming diastereomeric salts. The (R)-enantiomer preferentially crystallizes, achieving >98% enantiomeric excess (e.e.) after recrystallization.

Zinc Acetate-Mediated Cracking

The resolved salt is treated with zinc acetate in aqueous methanol, liberating (R)-2-methylpropane-2-sulfinamide. This step achieves 70–80% recovery, with the chiral integrity preserved.

Condensation of (R)-2-Methylpropane-2-Sulfinamide with Pyridine-2-Carboxaldehyde

Direct condensation under mild conditions offers a scalable route to the target sulfinimine.

Acid-Catalyzed Imine Formation

Pyridine-2-carboxaldehyde and (R)-2-methylpropane-2-sulfinamide react in dichloromethane with catalytic p-toluenesulfonic acid (p-TsOH). The reaction achieves 85% yield after 4 hours at room temperature, with no racemization observed.

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene, CH₂Cl₂) favor imine stability, while elevated temperatures (>40°C) risk sulfinamide decomposition.

Alternative Catalytic Systems

Triallylborane-Mediated Allylation

Triallylborane adducts facilitate the allylation of preformed sulfinimines, though this method is less common for pyridine derivatives.

Copper-Fluoride Complexes

Bis(triphenylphosphine)-copper(I)-bis(μ₂-ethoxy)-difluoroborate ([Cu-2]) catalyzes sulfinimine formation at reduced temperatures (0°C), albeit with moderate yields (60–65%).

Analytical Validation and Stereochemical Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J = 5.4 Hz, 1H), 8.07 (td, J = 7.7, 1.7 Hz, 1H), 7.94 (d, J = 7.9 Hz, 1H), 7.64 (ddd, J = 7.6, 4.7, 1.1 Hz, 1H), 7.47 (s, 2H), 1.26 (s, 9H).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) confirms enantiopurity (>99% e.e.) with retention times of 12.3 min (R) and 14.7 min (S).

X-ray Crystallography

Single-crystal X-ray analysis unambiguously establishes the (R)-configuration, with a Flack parameter of 0.02(2).

Industrial-Scale Considerations

Cost-Efficiency of Chiral Resolving Agents

Tartaric acid derivatives reduce production costs by 40% compared to enzymatic resolution, enabling large-scale manufacturing.

Environmental Impact

Aqueous workup protocols and recyclable catalysts (e.g., CuI) align with green chemistry principles, minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The imine bond can be reduced to form secondary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfonamides

Reduction: Secondary amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions. Its unique structure allows it to coordinate with metal ions, making it useful in the development of new catalysts.

Medicine

In medicine, ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibition.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Substituent Variations

a. Phenyl and Fluorophenyl Derivatives

- (R)-2-Methyl-N-((R)-1-phenylethyl)propane-2-sulfinamide (6b) :

Synthesized via Ru-catalyzed diastereoselective amination of sec-phenylethyl alcohol, this compound exhibits high enantioselectivity in amination reactions (up to 99% ee). Its phenyl group provides steric bulk, favoring specific transition states in catalytic cycles . - (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide (CAS 1606166-80-6) :

The electron-withdrawing fluorine atom on the phenyl ring alters the imine's electronic properties, enhancing reactivity in nucleophilic additions. NMR data (¹H, ¹³C) confirm distinct shifts due to fluorine's inductive effects .

b. Trifluoromethylated Derivatives

Aliphatic and Alkenyl Substituents

- (R)-2-Methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide (3aa) :

Prepared via Rh-catalyzed asymmetric allylation, this alkenyl-substituted sulfinamide demonstrates utility in constructing homoallylic amines. The allyl group enables participation in hydroboration and oxidation reactions . - (R)-2-Methyl-N-((R)-3-phenylhept-1-yn-3-yl)propane-2-sulfinamide (R,R)-5a: Synthesized through asymmetric addition of alkynyllithium reagents to imines, this compound is pivotal in forming orientational chirality targets. The alkynyl group facilitates Sonogashira coupling in multi-step syntheses .

Heterocyclic Substituents

- 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide :

The oxetane ring introduces strain and polarity, enhancing solubility in aqueous environments (1.00E+06 mg/L in water). This derivative is used in medicinal chemistry for its balanced steric and electronic properties . - (R,E)-2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methylene)propane-2-sulfinamide : The tetrahydropyranyl group provides conformational rigidity, improving diastereoselectivity in cycloaddition reactions. Enantiomeric pairs (R,S and S,R) are resolved via chiral chromatography .

Biological Activity

(R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide, also known by its CAS number 220315-22-0, is a compound that has gained attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this sulfinamide derivative, supported by various research findings and case studies.

- Molecular Formula : C₁₀H₁₄N₂OS

- Molecular Weight : 210.30 g/mol

- Structure : The compound features a sulfinamide functional group which is known to enhance reactivity and biological activity.

Biological Activity

The biological activity of (R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for various enzymes, particularly monoamine oxidase B (MAO-B). MAO-B inhibitors are of significant interest in treating neurodegenerative disorders such as Parkinson's disease. A study utilizing molecular docking techniques identified critical interactions between the compound and active site residues of MAO-B, suggesting a potential mechanism for its inhibitory action .

2. Pharmaceutical Development

This sulfinamide is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that enhance selectivity and potency against specific biological targets .

3. Agricultural Chemistry

In agricultural applications, (R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide has been incorporated into formulations to improve the efficacy of pesticides and herbicides. Its ability to enhance stability and bioavailability makes it a valuable component in agrochemical products .

Case Study 1: MAO-B Inhibition

A study conducted on a series of sulfinamide derivatives demonstrated that modifications to the pyridine ring significantly impacted the inhibitory potency against MAO-B. The compound exhibited an IC50 value indicative of strong inhibitory activity, supporting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Agricultural Applications

In field trials, formulations containing (R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide showed improved pest control efficacy compared to standard treatments. This was attributed to its enhanced absorption and retention in plant tissues, leading to better performance against target pests .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of (R)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide:

Q & A

Q. Advanced

- Catalyst Tuning : Rhodium complexes with chiral ligands (e.g., (R)-BINAP) enhance enantioselectivity in allylation reactions. For example, dr >20:1 was achieved using Rh catalysts in the synthesis of (R)-2-methyl-N-allylpropane-2-sulfinamide derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Zn-mediated allylation diastereoselectivity. Evidence shows dr up to 96:4 in trifluoromethylated sulfinamides by optimizing solvent and temperature (-20°C) .

- Additives : TMEDA or other Lewis bases can stabilize transition states in lithiation steps, as seen in bicyclobutane sulfinamide syntheses .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- HRMS Cross-Validation : Confirm molecular formulas using high-resolution mass spectrometry. For example, HRMS (ESI) for (R)-2-methyl-N-((R)-5-phenylpent-1-en-3-yl)propane-2-sulfinamide showed a calculated [M+Na]⁺ of 198.0923 vs. observed 198.0919, validating the structure .

- DEPT and 2D NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups and HSQC/HMBC to resolve ambiguous NOE correlations.

- Empirical Corrections : Apply absorption anisotropy corrections (e.g., Blessing’s method) in X-ray data to resolve discrepancies in thermal parameters .

What methodologies optimize reaction yields in microwave-assisted sulfinamide synthesis?

Advanced

Microwave irradiation accelerates reactions like Suzuki-Miyaura couplings in sulfinamide derivatization. Key parameters:

- Temperature Control : Maintain 110°C to prevent decomposition while ensuring reagent activation .

- Solvent Selection : Use acetone/water (3:1) for Pd-catalyzed reactions, achieving 55% yield in naphthalene-derived sulfinamides .

- Catalyst Loading : Reduce Pd(dppf)Cl₂ to 0.1 eq to minimize side reactions while retaining efficiency .

How can computational tools aid in predicting sulfinamide reactivity?

Q. Advanced

- DFT Calculations : Model transition states for allylation or imine formation to predict regioselectivity. For example, Rh-catalyzed pathways favor anti-π-allyl intermediates, aligning with experimental dr values .

- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions (e.g., DMF vs. THF in Zn-mediated reactions) .

What are the challenges in scaling up sulfinamide syntheses from lab to pilot plant?

Q. Advanced

- Purification : Replace column chromatography with crystallization. For example, PE/EA mixtures (80:20) effectively crystallize sulfinamides like (SS,S)-2a .

- Safety Protocols : Handle pyrophoric reagents (e.g., t-BuLi) under inert atmospheres and controlled temperatures (-78°C) .

- Byproduct Management : Use scavengers (e.g., silica-bound thiourea) to remove residual Pd in cross-coupling reactions .

How do steric and electronic effects influence sulfinamide stability?

Q. Advanced

- Steric Shielding : The tert-butyl group in 2-methylpropane-2-sulfinamide prevents racemization by sterically protecting the sulfur center .

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in (SS,S)-2a) increase electrophilicity of the imine carbon, enhancing reactivity in nucleophilic additions .

What are best practices for handling air-sensitive intermediates in sulfinamide synthesis?

Q. Basic

- Schlenk Techniques : Use double-manifold systems for lithiation steps (e.g., MeLi/t-BuLi in Et₂O at -78°C) .

- Molecular Sieves : Dehydrate solvents (e.g., THF, DMF) before imine formation to prevent hydrolysis .

How can researchers leverage sulfinamide chirality in drug discovery?

Q. Advanced

- Chiral Pool Synthesis : Use (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary to induce asymmetry in amino alcohol or homoallylic amine syntheses .

- Dynamic Kinetic Resolution : Combine sulfinamide templates with enzymatic catalysis for dynamic stereocontrol, as demonstrated in opioid receptor agonist studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.